Home > Products > Screening Compounds P49412 > Eg5 Inhibitor V, trans-24
Eg5 Inhibitor V, trans-24 - 869304-55-2

Eg5 Inhibitor V, trans-24

Catalog Number: EVT-388774
CAS Number: 869304-55-2
Molecular Formula: C26H21N3O3
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eg5 Inhibitor V, trans-24, is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5. [, ] Kinesin Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. [, ] By inhibiting Eg5, this compound disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. [, ] This mechanism makes Eg5 inhibitors valuable tools for studying mitosis and investigating potential therapeutic targets for cancer. [, ]

LGI147

Compound Description: LGI147 is a highly selective small-molecule inhibitor of the mitotic kinesin Eg5. [] It exhibits potent anti-cancer effects in human HCC cell lines by inhibiting Eg5 activity, leading to abnormal mitosis, polypolar spindle defects, disturbed cell cycle progression, and apoptosis. []

Relevance: LGI147, like Eg5 Inhibitor V, trans-24, targets the mitotic kinesin Eg5, a protein crucial for cell division. [] Inhibition of Eg5 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death, making both compounds potential therapeutic agents for cancers like HCC.

All-trans Retinoic Acid (ATRA)

Compound Description: ATRA is a naturally occurring retinoid known for its role in cell growth, differentiation, and development. [, , , , , , , ] It exhibits anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation in various cancer cell types. [, , ]

Relevance: Although ATRA's mechanism of action differs from that of Eg5 inhibitors, it has demonstrated synergistic effects with other anti-cancer agents. [] For instance, combining ATRA with simvastatin enhances anti-promyelocytic potency in vitro, indicating potential benefits in leukemia treatment. [] Similarly, ATRA's ability to sensitize cancer cells to chemotherapeutic drugs like vincristine suggests possible applications in combination therapies for cancers like HCC. []

Venetoclax

Compound Description: Venetoclax is a potent, selective small-molecule inhibitor of BCL-2, an anti-apoptotic protein often overexpressed in various cancers, including chronic lymphocytic leukemia (CLL). []

Relevance: While Venetoclax targets a different pathway than Eg5 Inhibitor V, trans-24, it highlights the potential of targeted therapies in cancer treatment. The success of Venetoclax in combination with ibrutinib for treating CLL underscores the importance of exploring combination therapies with Eg5 inhibitors like Eg5 Inhibitor V, trans-24, potentially enhancing their efficacy in treating HCC and other cancers. []

Overview

Eg5 Inhibitor V, trans-24 is a specialized compound known for its potent inhibitory effects on the kinesin Eg5, a motor protein crucial for mitotic spindle assembly during cell division. The compound exhibits an IC50 value of 0.65 μM, indicating its effectiveness in inhibiting Eg5 activity, making it a valuable tool in cancer research aimed at disrupting cellular proliferation in cancerous cells .

Source

Eg5 Inhibitor V, trans-24 is sourced from various chemical suppliers and research institutions focusing on cancer therapeutics. It is classified under small-molecule inhibitors targeting kinesins, particularly Eg5.

Classification

The compound falls under the category of kinesin inhibitors, specifically targeting the Eg5 motor protein, which plays a pivotal role in mitosis by facilitating the separation of spindle poles. This classification places it among other therapeutic agents developed to combat cancers by interfering with cell division processes.

Synthesis Analysis

Methods

The synthesis of Eg5 Inhibitor V, trans-24 typically involves multi-step organic synthesis techniques that may include:

  1. Building the Core Structure: The initial steps often focus on constructing the thiadiazoline core, which is a common feature in many Eg5 inhibitors.
  2. Modifications at C5 Position: Various substituents are introduced at the C5 position of the core structure to enhance potency and selectivity against Eg5. This step is crucial as it influences the inhibitor's binding affinity and biological activity.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatography techniques and characterized through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Technical Details

The synthetic pathways often involve reactions such as nucleophilic substitutions and cyclization reactions to form the desired chemical structure while ensuring high yield and purity.

Molecular Structure Analysis

Structure

Eg5 Inhibitor V, trans-24 has a molecular formula of C26H21N3O3 and a molecular weight of 423.46 g/mol . The structural representation includes:

  • A thiadiazoline core.
  • Aromatic rings that contribute to its hydrophobic interactions with the target protein.
  • Functional groups that enhance solubility and bioavailability.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC26H21N3O3
Molecular Weight423.46 g/mol
CAS Number869304-55-2
Solubility in DMSO45 mg/mL (106.27 mM)
Chemical Reactions Analysis

Reactions

Eg5 Inhibitor V, trans-24 undergoes specific interactions with the Eg5 motor domain, leading to inhibition of its ATPase activity. The primary reaction involves:

  1. Binding Interaction: The compound binds to the active site of Eg5, preventing its interaction with microtubules.
  2. Conformational Changes: This binding induces conformational changes in Eg5 that hinder its normal function during mitosis.

Technical Details

The inhibitor's interaction with Eg5 can be studied using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and kinetics.

Mechanism of Action

Process

Eg5 Inhibitor V, trans-24 inhibits the kinesin by binding to its motor domain, preventing ATP hydrolysis necessary for its movement along microtubules. This inhibition leads to:

  1. Disruption of Spindle Formation: By blocking Eg5 function, the compound causes improper spindle assembly during mitosis.
  2. Induction of Apoptosis: The resultant mitotic defects can trigger apoptosis in rapidly dividing cancer cells.

Data

Research indicates that compounds targeting Eg5 can lead to significant reductions in cell viability in cancer models, supporting their potential use as chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

Eg5 Inhibitor V, trans-24 is a solid at room temperature with specific storage requirements:

  • Storage Conditions: Should be stored at -20°C for long-term stability in powder form or -80°C when dissolved in solvent .

Chemical Properties

The compound exhibits good solubility in DMSO, making it suitable for biological assays. Its stability under various conditions is essential for maintaining efficacy during experimental applications.

Applications

Scientific Uses

Eg5 Inhibitor V, trans-24 is primarily utilized in cancer research due to its ability to selectively inhibit cell division:

  1. Cancer Therapeutics Research: It serves as a model compound for developing new anticancer drugs targeting mitotic processes.
  2. Cell Biology Studies: Researchers use this inhibitor to study cell cycle dynamics and the role of kinesins in cellular processes.
  3. Drug Resistance Studies: Investigating how cancer cells develop resistance to kinesin inhibitors can lead to improved therapeutic strategies .
Introduction to Eg5 as a Therapeutic Target in Mitotic Regulation

Role of Eg5/KIF11 in Bipolar Spindle Assembly and Mitotic Progression

Eg5 (kinesin spindle protein, KIF11), a member of the kinesin-5 family, is a plus-end-directed motor protein essential for bipolar spindle formation during early mitosis. It functions as a homotetrameric minifilament with paired motor domains at each end, enabling it to crosslink and slide antiparallel microtubules (MTs) apart. This mechanical force separates duplicated centrosomes and establishes the bipolar architecture necessary for chromosome segregation [5] [8]. Genetic depletion or pharmacological inhibition of Eg5 results in monopolar spindle formation, mitotic arrest, and eventual apoptosis—a phenotype distinct from microtubule-targeting agents like taxanes [2] [5]. The protein’s activity is tightly regulated by phosphorylation (e.g., by Cdk1) and nucleotide-dependent conformational changes in its motor domain, particularly within the ATP-binding pocket and adjacent structural elements like the neck linker and switch I/II regions [4] [6].

Table 1: Key Mitotic Kinesins and Their Functions

KinesinFamilyPrimary Mitotic FunctionInhibition Phenotype
Eg5 (KIF11)Kinesin-5Bipolar spindle assemblyMonopolar spindles
Cenp-EKinesin-7Chromosome alignmentChromosome misalignment
MCAKKinesin-13Microtubule depolymerizationMicrotubule stabilization

Rationale for Targeting Eg5 in Oncology: Selectivity Over Microtubule-Targeting Agents

Eg5 represents an attractive oncology target due to its mitosis-specific function and restricted expression in proliferating cells. Unlike microtubule-targeting chemotherapeutics (e.g., paclitaxel or vinca alkaloids), which disrupt interphase microtubule networks essential for neuronal transport and immune cell function, Eg5 inhibition minimizes neurotoxicity, alopecia, and other dose-limiting side effects [5]. Furthermore, Eg5 is overexpressed in diverse malignancies, including prostate cancer, renal cell carcinoma, and non-small cell lung cancer, where its levels correlate with poor prognosis [5]:

Table 2: Eg5 Overexpression in Human Cancers

Cancer TypeExpression PatternClinical Correlation
Metastatic Castrate-Resistant Prostate CancerNuclear localizationReduced overall survival
Renal Cell CarcinomaCytoplasmic overexpressionTumor aggressiveness
Non-Small Cell Lung CancerElevated mRNA/proteinShorter progression-free survival

The allosteric regulation of Eg5 provides additional therapeutic advantages. Inhibitors targeting the loop5/α2/α3 pocket (e.g., ispinesib) or novel sites (e.g., S1 near the neck linker) induce conformational changes that decouple ATP hydrolysis from mechanical force generation, offering high specificity [2] [4] [6]. This selectivity is critical for overcoming limitations of conventional antimitotics and addressing resistance mechanisms observed in microtubule-targeting therapies [5] [8].

Chemical Profile of Eg5 Inhibitor V, trans-24

PropertyValueMethod/Reference
Chemical NameEg5 Inhibitor V, trans-24MedChemExpress [1]
CAS Number869304-55-2MedChemExpress [1] [3]
Molecular FormulaC₂₆H₂₁N₃O₃MedChemExpress [1]
Molecular Weight423.46 g/molMedChemExpress [1]
IC₅₀ (Eg5 ATPase)0.65 μMBiochemical assay [1]
MechanismAllosteric inhibitionStructure-based studies [2] [4]

Properties

CAS Number

869304-55-2

Product Name

Eg5 Inhibitor V, trans-24

IUPAC Name

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1

InChI Key

UOKINRKWPYVMSZ-LADGPHEKSA-N

SMILES

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6

Isomeric SMILES

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.